molecular formula C20H20ClN5O3S2 B1681791 Suriclone CAS No. 53813-83-5

Suriclone

カタログ番号: B1681791
CAS番号: 53813-83-5
分子量: 478.0 g/mol
InChIキー: RMXOUBDDDQUBKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

スリクロンは、シクロピロロン系薬物に属する鎮静薬および抗不安薬です。 これはベンゾジアゼピンとは化学的に異なるが、鎮静作用や抗不安作用を含む同様の薬理学的プロファイルを共有している スリクロンは、その効果に重要な役割を果たすγ-アミノ酪酸A型(GABA A)受容体を調節する能力で知られている .

製造方法

スリクロンの合成には、シクロピロロン構造の中心部を調製することから始まる複数のステップが含まれます。合成経路には通常、以下の手順が含まれます。

スリクロンの工業的製造方法には、これらの合成経路を最適化して高収率と純度を実現することが含まれます。 温度、圧力、溶媒の選択などの反応条件は、スリクロンを効率的に生産するために慎重に制御される .

準備方法

The synthesis of suriclone involves multiple steps, starting with the preparation of the core cyclopyrrolone structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of this compound .

化学反応の分析

スリクロンは、以下を含むいくつかの種類の化学反応を起こします。

これらの反応で一般的に使用される試薬には、酸化剤、還元剤、さまざまな求核剤および求電子剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なる .

科学研究への応用

スリクロンは、その科学研究への応用について広範囲にわたって研究されてきました。これには以下が含まれます。

    化学: スリクロンは、シクロピロロン誘導体の合成と反応性に関連する研究におけるモデル化合物として使用されています。

    生物学: スリクロンのGABA A受容体への影響は、これらの受容体がさまざまな生物学的プロセスで果たす役割を研究するための貴重なツールとなります。

    医学: スリクロンは、不安障害や睡眠障害の治療における潜在的な治療的応用について調査されています。

    産業: スリクロンのユニークな化学的特性は、新しい材料や化学プロセスの開発に役立つ.

科学的研究の応用

Suriclone is a non-benzodiazepine anxiolytic drug belonging to the cyclopyrrolone family . It has been clinically assessed for its efficacy and safety in treating generalized anxiety disorder in out-patients .

Anxiolytic Properties and GABAergic Activity:

  • This compound has demonstrated clinical anxiolytic activity . A study involving out-patients with generalized anxiety disorder found this compound to be an effective anxiolytic drug at a dose range between 1.2 mg and 3.6 mg per day, with a duration of action of 6 to 8 hours. The study noted a rapid return to pre-treatment anxiety levels and reported few, mild, and transient side effects .
  • This compound enhances dorsal root potential amplitude, which reflects an increase of the presynaptic inhibition . this compound reduces the increase of striatal HVA level induced in the rat by a neuroleptic and decreases the cerebellar vermis cGMP content .

Interaction with Benzodiazepine Receptors:

  • This compound binds with high affinity to flunitrazepam binding sites and specifically to tritiated this compound in rat hippocampus (KD = 0.44 +/- 0.03 nM) and rat cerebellum (KD = 0.53 +/- 0.12 nM) .
  • This compound binding sites are recognized by benzodiazepines (BZDs) or zopiclone in rat hippocampus and cerebellum . The affinities of BZD derivatives like nitrazepam, flunitrazepam, diazepam, and chlordiazepoxide are similar for this compound and flunitrazepam binding sites .
  • This compound binding sites, similar to flunitrazepam sites, are protected from thermal inactivation by gamma-aminobutyric acid (GABA), but only flunitrazepam binding is enhanced by GABA .

Effects on Sleep and Awakening:

  • Nocturnal awakenings decreased significantly after 0.4 mg of this compound, which was reflected in an improved subjective sleep quality . this compound was significantly superior to lorazepam with respect to subjective awakening quality, well-being, emotional rapport, drowsiness, and attention .

Study Findings:

StudyDosageEffects
Sleep laboratory study 0.4 mgDecreased nocturnal awakenings and improved subjective sleep quality compared to placebo.
Sleep laboratory study 0.2 mgDid not induce any alterations in all-night sleep.
Clinical study 1.2 mg - 3.6 mg per dayEffective anxiolytic drug with a duration of action between 6 and 8 hours.
Comparative study Compared to Lorazepam (2mg)This compound was superior to lorazepam regarding subjective awakening quality, well-being, emotional rapport, drowsiness, and attention. Lorazepam had more pronounced hypnotic effects.

作用機序

スリクロンは、脳内の神経伝達物質受容体であるGABA A受容体を調節することによって効果を発揮します。これらの受容体に結合することで、スリクロンはγ-アミノ酪酸(GABA)の抑制効果を高め、鎮静効果と抗不安効果をもたらします。 スリクロンは、ほとんどのベンゾジアゼピンよりもサブタイプ選択性が高く、そのユニークな薬理学的プロファイルに貢献している .

類似化合物の比較

スリクロンは、ゾピクロンやパゴクロンなどの他の化合物を含むシクロピロロン系薬物のファミリーの一部です。 これらの化合物は同様の薬理学的特性を共有しているが、スリクロンはGABA A受容体に対する化学構造とサブタイプ選択性が独特である ベンゾジアゼピンと比較して、スリクロンは健忘効果が少なく、特定の治療的用途における貴重な代替手段となっている .

類似化合物

  • ゾピクロン
  • パゴクロン
  • ベンゾジアゼピン(比較目的のため)

類似化合物との比較

Suriclone is part of the cyclopyrrolone family of drugs, which includes other compounds such as zopiclone and pagoclone. While these compounds share similar pharmacological properties, this compound is unique in its chemical structure and subtype selectivity for GABA A receptors . Compared to benzodiazepines, this compound has fewer amnestic effects, making it a valuable alternative for certain therapeutic applications .

Similar Compounds

  • Zopiclone
  • Pagoclone
  • Benzodiazepines (for comparison purposes)

生物活性

Suriclone, a member of the cyclopyrrolone class, is recognized for its anxiolytic properties and interaction with benzodiazepine receptors. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound acts primarily as a benzodiazepine receptor agonist , although it is chemically distinct from traditional benzodiazepines. It exhibits high affinity for the central type benzodiazepine receptors, influencing neurotransmitter systems, particularly GABAergic pathways.

Key Findings:

  • This compound significantly inhibits the in vivo binding of [^11C]RO 15-1788 to benzodiazepine receptors, indicating its potent pharmacological activity. The half-inhibitory dose (ID50) is approximately 0.08 mg/kg in vivo .
  • Unlike classical benzodiazepines, this compound does not directly act on the GABA receptor but modulates GABAergic activity indirectly .

Anxiolytic Activity

This compound has been evaluated in clinical settings for its anxiolytic effects compared to diazepam:

  • In a crossover study involving 33 outpatients with neurotic anxiety, both this compound (mean dose: 2 mg/day ) and diazepam (25 mg/day) demonstrated significant anxiolytic effects after six weeks. However, diazepam showed superior efficacy in the initial two weeks .
  • Side effects differed between the two medications; this compound primarily caused dizziness, while diazepam led to sedation .

Sleep Studies

A double-blind, placebo-controlled study assessed the hypnotic effects of this compound:

  • Participants receiving 0.4 mg of this compound experienced a significant reduction in nocturnal awakenings compared to placebo, with improved subjective sleep quality .
  • This compound was superior to lorazepam regarding subjective awakening quality and well-being without inducing significant drowsiness or impairing reaction times .

Comparative Binding Affinity

The binding affinity of this compound and its metabolites has been characterized through various studies:

  • This compound displays an IC50 value around 350 pM , indicating high potency in displacing benzodiazepines from their binding sites. Its metabolite RP 35,489 also shows significant potency with an IC50 of 1 nM .
  • The binding characteristics suggest that this compound interacts with a novel site on the benzodiazepine receptor complex that is not modulated by GABA or other common modulators like pentobarbital .

Summary of Research Findings

StudyPopulationTreatmentKey Outcomes
BaboonsThis compoundID50 = 0.08 mg/kg; rapid displacement of [^11C]RO 15-1788
33 patientsThis compound vs DiazepamBoth effective; different side effect profiles
Healthy volunteersThis compound (0.4 mg) vs LorazepamImproved sleep quality; less drowsiness post-treatment
RatsThis compoundIndirect GABAergic activity; reduced striatal HVA levels

Case Studies and Clinical Trials

Numerous case studies have highlighted the clinical efficacy and safety profile of this compound:

  • A systematic review indicated that this compound enhances sleep quality with fewer side effects compared to traditional benzodiazepines and other non-benzodiazepine sleep aids .
  • Long-term studies are needed to assess the sustained efficacy and safety of this compound in various populations.

特性

CAS番号

53813-83-5

分子式

C20H20ClN5O3S2

分子量

478.0 g/mol

IUPAC名

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3

InChIキー

RMXOUBDDDQUBKD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3

正規SMILES

CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3

外観

Solid powder

Key on ui other cas no.

53813-83-5

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(8-(7-chloro(1,8)naphthyridin-2-yl)-7-oxo-2,5-dithia-8-azabicyclo(4.3.0)non-10-en-9-yl) 4-methylpiperazine-1-carboxylate
6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-oxo-5H-(1,4)dithiino(2,3-c)pyrrol-5-yl-4-methylpiperazine-1-carboxylate
RP 31264
RP-3124
RP-31264
suriclone

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suriclone
Reactant of Route 2
Reactant of Route 2
Suriclone
Reactant of Route 3
Reactant of Route 3
Suriclone
Reactant of Route 4
Reactant of Route 4
Suriclone
Reactant of Route 5
Reactant of Route 5
Suriclone
Reactant of Route 6
Reactant of Route 6
Suriclone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。